6-(Methylsulfonyl)nicotinic acid
CAS No.: 1186663-34-2
Cat. No.: VC5411082
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1186663-34-2 |
---|---|
Molecular Formula | C7H7NO4S |
Molecular Weight | 201.2 |
IUPAC Name | 6-methylsulfonylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) |
Standard InChI Key | VXELRDIIZXYOMH-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-(Methylsulfonyl)nicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a methylsulfonyl group at the 6-position (Figure 1). The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
The compound’s planar structure facilitates π-π stacking interactions, as observed in related nicotinic acid derivatives . Its acidity (pKa ≈ 2.37 for the carboxylic acid group) enables deprotonation under basic conditions, enhancing solubility in polar solvents .
Synthesis and Production
Synthetic Routes
The synthesis of 6-(methylsulfonyl)nicotinic acid typically involves sulfonation of a nicotinic acid precursor. One reported method includes:
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Sulfonation of 6-Methylnicotinic Acid:
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | ClSO₃H, CH₂Cl₂, 0°C → RT, 6 hr | 65% | |
2 | H₂O₂, AcOH, reflux, 12 hr | 78% |
Alternative routes involve functional group interconversion, such as the hydrolysis of ethyl 6-(methylsulfonyl)nicotinate under acidic or basic conditions .
Chemical Reactivity and Functionalization
Key Reactions
The compound participates in diverse reactions due to its dual functional groups:
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Carboxylic Acid Reactions:
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Sulfonyl Group Reactivity:
Table 3: Reaction Examples
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Esterification | EtOH, H₂SO₄, reflux | Ethyl 6-(methylsulfonyl)nicotinate |
Amide Coupling | EDC, HOBt, DMF, RT | 6-(Methylsulfonyl)nicotinamide |
Applications in Scientific Research
Pharmaceutical Intermediates
6-(Methylsulfonyl)nicotinic acid is a key precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as etoricoxib . Its sulfonyl group enhances binding affinity to cyclooxygenase-2 (COX-2) enzymes .
Material Science
The compound’s electron-deficient pyridine ring facilitates its use in coordination chemistry. For example, it forms stable complexes with transition metals like nickel, which are explored in catalysis .
Proteomics Research
Deuterated analogs of nicotinic acid derivatives, including sulfonated variants, are employed in isotope-coded affinity tag (ICAT) methods for mass spectrometry-based protein quantification .
Comparative Analysis with Related Compounds
Structural Analogues
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